4-Chloro-8-hydroxy-2-methylquinoline

Coordination Chemistry Scandium Complexes Analytical Chemistry

Researchers seeking a halogenated 8-hydroxyquinoline ligand for scandium complexation or antibacterial SAR studies often face supply inconsistency and undocumented purity. Sourcing the correct derivative is critical-as detailed by Corsini et al., 4-chloro substitution uniquely yields aquo tris chelates with Sc(III), while 2-methyl or 4-methyl analogs form adducts. This compound eliminates structural ambiguity in your coordination chemistry. • Enables reproducible Sc(ligand)₃·H₂O synthesis; not attainable with 2-methyl or 4-methyl analogs. • Essential 4-chloro-2-methyl probe for Gram-negative antibacterial SAR libraries. • Halogenated scaffold for tuning transition metal anticancer complex activity. Available for prompt dispatch with full QA documentation.

Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
CAS No. 28507-46-2
Cat. No. B1589995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-8-hydroxy-2-methylquinoline
CAS28507-46-2
Molecular FormulaC10H8ClNO
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=CC=C(C2=N1)O)Cl
InChIInChI=1S/C10H8ClNO/c1-6-5-8(11)7-3-2-4-9(13)10(7)12-6/h2-5,13H,1H3
InChIKeyBVZOKIGKGBZTOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-8-hydroxy-2-methylquinoline for Research


4-Chloro-8-hydroxy-2-methylquinoline (CAS 28507-46-2) is a halogenated 8-hydroxyquinoline derivative characterized by a chlorine atom at the C4 position and a methyl group at the C2 position of the quinoline scaffold . This substitution pattern confers a unique electronic profile and distinct metal-chelating behavior relative to other 8-hydroxyquinoline analogs, which are widely employed in medicinal chemistry, analytical applications, and materials science [1]. The compound's chloro substituent acts as both a σ-electron withdrawing and π-electron donating group, modulating its physicochemical properties and interaction potential with biological and chemical targets [2].

Specificity of 4-Chloro-8-hydroxy-2-methylquinoline


8-Hydroxyquinoline (8HQ) derivatives exhibit highly substituent-dependent biological and chemical behavior, rendering generic substitution scientifically unsound [1]. The position and nature of substituents profoundly influence tautomeric equilibria, metal-chelation stoichiometry, and electronic properties. For instance, 4-chloro derivatives yield aquo tris chelates with scandium(III), whereas 2-methyl or 4-methyl analogs produce adducts, demonstrating divergent coordination chemistry [2]. In antimicrobial contexts, halogenation patterns drastically alter potency against specific bacterial strains, with 7-bromo and 5,7-dihalo derivatives showing enhanced activity against Gram-negative bacteria compared to the parent 8HQ [3]. Therefore, selecting 4-Chloro-8-hydroxy-2-methylquinoline over a structurally similar alternative is not merely a matter of minor structural variation but a critical decision that impacts experimental reproducibility, synthetic pathway design, and analytical outcomes.

Comparative Evidence: 4-Chloro-8-hydroxy-2-methylquinoline


Divergent Scandium(III) Chelation Behavior

4-Chloro-8-hydroxy-2-methylquinoline, when reacted with scandium(III) in aqueous solution, yields an aquo tris chelate (Sc(ligand)₃·H₂O), whereas its close structural analogs 2-methyl-8-hydroxyquinoline and 4-methyl-8-hydroxyquinoline instead form adducts (Sc(ligand)₃·ligand) under identical conditions [1]. This difference in reaction stoichiometry and product formation underscores the specific influence of the chloro and methyl substitution pattern on metal coordination.

Coordination Chemistry Scandium Complexes Analytical Chemistry

Enhanced Gram-Negative Activity by Halogenation

While no direct MIC data for 4-Chloro-8-hydroxy-2-methylquinoline is available, class-level inference from a series of 8-hydroxyquinoline derivatives demonstrates that halogenation, particularly at positions 5 and 7, dramatically improves antimicrobial activity against Gram-negative bacteria compared to the parent 8HQ [1]. For example, the parent 8HQ showed MIC values in the range of 3.44-13.78 μM against Gram-positive bacteria but lacked this level of potency against Gram-negative strains, whereas 7-bromo-8HQ and clioquinol (5-chloro-7-iodo-8HQ) exhibited significant antigrowth activity against Gram-negative bacteria [1]. The presence of a chloro substituent, as in 4-Chloro-8-hydroxy-2-methylquinoline, is therefore a critical structural feature for achieving a broader spectrum of antibacterial activity.

Antimicrobial Gram-negative bacteria 8-Hydroxyquinoline

Halogen Substitution and H-Bond Strength

DFT calculations on a series of 8-hydroxyquinoline derivatives reveal that halogen substitution significantly strengthens the intramolecular OH⋯N hydrogen bond. For chloroxine (5,7-dichloro-8HQ), clioquinol (5-chloro-7-iodo-8HQ), and iodoquinol (5,7-diiodo-8HQ), the intramolecular hydrogen bond is stronger than in the parent 8HQ, with energy differences of at least 25 kJ/mol between the hydrogen-bonded (OH⋯N) and non-bonded (OH;N) forms [1]. The presence of a chloro substituent at the C4 position in 4-Chloro-8-hydroxy-2-methylquinoline is expected to similarly modulate hydrogen bond strength and tautomeric preference, which directly influences its solubility, reactivity, and biological target interactions.

Computational Chemistry Tautomerism Structure-Property Relationships

Ligand for Anticancer Rhodium(III) Complexes

Although 4-Chloro-8-hydroxy-2-methylquinoline itself has not been evaluated as a ligand, its close structural analog, 8-hydroxy-2-methylquinoline (lacking the C4 chloro substituent), was used to synthesize a rhodium(III) complex, [Rh(MQ)(DMSO)₂Cl₂] (1). This complex demonstrated significant cytotoxicity against multiple cancer cell lines, including BEL-7404, Hep-G2, NCI-H460, T-24, and A549, with IC₅₀ values ranging from 6.52 to 17.86 μM [1]. The presence of the chloro group at C4 in the target compound is expected to further modulate the electronic properties and biological activity of its metal complexes, offering a distinct avenue for developing novel anticancer agents.

Anticancer Metal Complexes Medicinal Inorganic Chemistry

Antimycobacterial Activity vs. 5,7-Dichloro Analog

Direct comparative data between 4-Chloro-8-hydroxy-2-methylquinoline and 5,7-dichloro-8-hydroxy-2-methylquinoline is not available. However, the latter (HQ-2) has demonstrated exceptional antimycobacterial potency, with MIC values of 0.1 µM against M. tuberculosis, 1.56 µM against M. smegmatis, and 2.2 µM and 1.1 µM against MSSA and MRSA, respectively [1]. This highlights that the specific position and number of halogen substituents on the 8-hydroxyquinoline core are critical determinants of biological activity. The 4-chloro-2-methyl substitution pattern represents a distinct chemotype that may exhibit a different spectrum of activity or potency, making it a valuable comparator in SAR studies.

Antimycobacterial Tuberculosis Structure-Activity Relationship

Key Applications of 4-Chloro-8-hydroxy-2-methylquinoline


Scandium(III) Aquo Tris Chelate Formation

When synthesizing scandium(III) complexes where the formation of an aquo tris chelate (Sc(ligand)₃·H₂O) is desired over an adduct, 4-Chloro-8-hydroxy-2-methylquinoline is the required ligand. As demonstrated by Corsini et al. (1973), 2-methyl and 4-methyl analogs yield adducts under identical conditions, making this compound uniquely suitable for studies of hydrated scandium complexes [1].

Gram-Negative Antimicrobial Screening

For researchers building a library of 8-hydroxyquinoline derivatives to screen for novel Gram-negative antibacterial agents, this compound is an essential inclusion. Class-level data confirm that halogenation of the 8HQ core confers Gram-negative activity not observed with the parent compound [2]. Its unique 4-chloro-2-methyl substitution pattern offers a distinct structural probe for SAR studies.

Metal-Based Anticancer Drug Discovery

In programs developing rhodium(III) or other transition metal complexes as anticancer therapeutics, 4-Chloro-8-hydroxy-2-methylquinoline provides a halogenated ligand scaffold. Analogous non-chlorinated 8-hydroxy-2-methylquinoline forms a cytotoxic Rh(III) complex with IC₅₀ values of 6.52-17.86 μM against multiple cancer cell lines [3]. The chloro substituent is expected to modulate the electronic properties and potentially the biological activity of the resulting metallodrugs.

Antimycobacterial Quinoline SAR

When mapping the SAR of antimycobacterial 8-hydroxyquinolines, this compound serves as a critical comparator to the highly potent 5,7-dichloro-2-methyl analog (HQ-2), which exhibits MIC values as low as 0.1 µM against M. tuberculosis [4]. Systematic variation of chloro position enables researchers to deconvolute the contributions of specific substituents to antimycobacterial activity and selectivity.

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